molecular formula C18H21NO2 B14163677 6-Methylenedihydroepoxymorphine CAS No. 3414-84-4

6-Methylenedihydroepoxymorphine

Cat. No.: B14163677
CAS No.: 3414-84-4
M. Wt: 283.4 g/mol
InChI Key: LBCZKDPFDXFDTN-GGNLRSJOSA-N
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Description

6-Methylenedihydroepoxymorphine is an opiate analogue structurally related to desomorphine. It is a derivative of hydromorphone, where the 6-ketone group has been replaced by a methylidene group. This compound exhibits sedative and analgesic effects and is a potent μ-opioid agonist, being approximately 80 times stronger than morphine . Despite its potency, it has never been developed for medical use in humans.

Preparation Methods

6-Methylenedihydroepoxymorphine is synthesized in two main steps:

The second step often gives fairly low yields, but these can be improved by optimizing the reaction conditions.

Chemical Reactions Analysis

6-Methylenedihydroepoxymorphine undergoes several types of chemical reactions:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Methylenedihydroepoxymorphine has several scientific research applications:

Mechanism of Action

6-Methylenedihydroepoxymorphine exerts its effects by binding to the μ-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of μ-opioid receptors also leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuron and reduced neuronal excitability .

Comparison with Similar Compounds

6-Methylenedihydroepoxymorphine is structurally similar to several other compounds, including:

Compared to these compounds, this compound is unique in its combination of high potency and relatively fewer side effects, particularly in terms of gastrointestinal motility inhibition .

Properties

CAS No.

3414-84-4

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(4R,4aR,7aS,12bS)-3-methyl-7-methylidene-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C18H21NO2/c1-10-3-5-12-13-9-11-4-6-14(20)16-15(11)18(12,17(10)21-16)7-8-19(13)2/h4,6,12-13,17,20H,1,3,5,7-9H2,2H3/t12-,13+,17-,18-/m0/s1

InChI Key

LBCZKDPFDXFDTN-GGNLRSJOSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=C)CC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=C)CC4

Origin of Product

United States

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